molecular formula C14H11ClN2O B14628517 7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine CAS No. 54367-80-5

7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine

Cat. No.: B14628517
CAS No.: 54367-80-5
M. Wt: 258.70 g/mol
InChI Key: CBJIRGCKFYUVJK-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine is a heterocyclic compound that belongs to the class of benzoxadiazines. These compounds are characterized by a benzene ring fused with a 1,2,4-oxadiazine ring. The presence of a chlorine atom at the 7th position and a 4-methylphenyl group at the 3rd position makes this compound unique. Benzoxadiazines have been studied for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-chlorobenzoyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets and pathways. For instance, it has been found to increase lysosome activity, which can attenuate the accumulation of certain proteins in vitro . This suggests its potential role in modulating cellular processes and pathways related to protein degradation and autophagy.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-(4-chlorophenyl)-2H-1,2,4-benzoxadiazine
  • 7-Chloro-3-(4-methoxyphenyl)-2H-1,2,4-benzoxadiazine
  • 7-Chloro-3-(4-nitrophenyl)-2H-1,2,4-benzoxadiazine

Uniqueness

7-Chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

54367-80-5

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

7-chloro-3-(4-methylphenyl)-2H-1,2,4-benzoxadiazine

InChI

InChI=1S/C14H11ClN2O/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)18-17-14/h2-8H,1H3,(H,16,17)

InChI Key

CBJIRGCKFYUVJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)ON2

Origin of Product

United States

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